Cas no 1189106-02-2 (Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate)
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
- DB-061437
- MFCD12675148
- SCHEMBL166288
- CS-0338868
- 1189106-02-2
- DTXSID50671244
- Ethyl4-chloro-7-fluoroquinazoline-2-carboxylate
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- MDL: MFCD12675148
- Inchi: 1S/C11H8ClFN2O2/c1-2-17-11(16)10-14-8-5-6(13)3-4-7(8)9(12)15-10/h3-5H,2H2,1H3
- InChI Key: VLGMUJVHGFYKJP-UHFFFAOYSA-N
- SMILES: ClC1=C2C=CC(=CC2=NC(C(=O)OCC)=N1)F
Computed Properties
- Exact Mass: 254.0258334g/mol
- Monoisotopic Mass: 254.0258334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 52.1Ų
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E903838-50mg |
Ethyl 4-Chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E903838-100mg |
Ethyl 4-Chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | E903838-500mg |
Ethyl 4-Chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 500mg |
$ 320.00 | 2022-06-05 | ||
| Apollo Scientific | PC404623-1g |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 1g |
£218.00 | 2025-02-21 | ||
| abcr | AB293658-250 mg |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 250 mg |
€118.50 | 2023-07-20 | ||
| abcr | AB293658-500 mg |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 500 mg |
€186.50 | 2023-07-20 | ||
| abcr | AB293658-1 g |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 1 g |
€314.00 | 2023-07-20 | ||
| abcr | AB293658-2,5 g |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 2,5 g |
€654.00 | 2023-07-20 | ||
| abcr | AB293658-5 g |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 5 g |
€1,164.00 | 2023-07-20 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18284-500MG |
ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate |
1189106-02-2 | 95% | 500MG |
¥ 2,560.00 | 2023-04-06 |
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Suppliers
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS No. 1189106-02-2): A Comprehensive Overview
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS No. 1189106-02-2) is a significant compound in the realm of pharmaceutical chemistry, known for its versatile applications in drug development and molecular research. This compound, characterized by its unique quinazoline core structure, has garnered considerable attention due to its potential in addressing various therapeutic challenges.
The molecular structure of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate consists of a quinazoline ring system substituted with chloro and fluoro groups, which contribute to its distinct chemical properties. The presence of these functional groups enhances its reactivity and makes it a valuable intermediate in synthesizing more complex molecules. Specifically, the ethyl ester group at the 2-position of the quinazoline ring adds an additional layer of versatility, enabling further functionalization and derivatization.
In recent years, there has been a surge in research focused on quinazoline derivatives due to their broad spectrum of biological activities. Studies have highlighted the antimicrobial, anti-inflammatory, and anticancer properties of various quinazoline-based compounds. Among these, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has shown promise in preclinical studies as a lead compound for developing novel therapeutic agents.
One of the most compelling aspects of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By targeting specific kinases, quinazoline derivatives can modulate these pathways and restore normal cellular function. The chloro and fluoro substituents in Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are particularly important as they can enhance binding affinity and selectivity towards target kinases.
Recent advancements in computational chemistry have further accelerated the discovery and optimization of quinazoline-based drugs. Molecular modeling techniques have been employed to predict the binding modes of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate with various kinase targets, providing valuable insights into its mechanism of action. These studies have not only validated the potential of this compound but also guided the design of more potent derivatives.
The synthesis of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the quinazoline core, followed by functionalization with chloro and fluoro groups. The introduction of the ethyl ester group is then achieved through esterification reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been utilized to improve efficiency and minimize byproduct formation.
In addition to its pharmaceutical applications, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate has found utility in agrochemical research. Quinazoline derivatives exhibit herbicidal and pesticidal properties, making them valuable candidates for developing environmentally friendly crop protection agents. The unique structural features of this compound contribute to its efficacy against a wide range of pests and weeds while maintaining low toxicity to non-target organisms.
The safety profile of Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate is another critical aspect that has been thoroughly evaluated through toxicological studies. These studies have demonstrated that the compound exhibits low acute toxicity when administered orally or intraperitoneally in animal models. Furthermore, preliminary data suggest that it does not induce significant organ toxicity at relevant doses. However, further long-term studies are necessary to fully assess its safety profile for human use.
The future prospects for Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced potency and selectivity. Additionally, the integration of artificial intelligence (AI) into drug discovery processes holds great potential for accelerating the development of new quinazoline-based drugs.
In conclusion, Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate (CAS No. 1189106-02-2) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly kinase inhibitors. With continued advancements in synthetic chemistry and computational methods, this compound is poised to play a crucial role in addressing various therapeutic challenges in the coming years.
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